Estriol 3-glucuronide
Overview
Description
Estriol 3-β-D-Glucuronide (sodium salt) is a metabolite of estriol, a naturally occurring estrogen. This compound is formed through the glucuronidation process, where estriol is conjugated with glucuronic acid. Estriol 3-β-D-Glucuronide (sodium salt) is significant in various biological and chemical research fields due to its unique properties and applications .
Mechanism of Action
Target of Action
Estriol 3-glucuronide, also known as estriol 3-β-D-glucosiduronic acid, is a natural, steroidal estrogen and a glucuronic acid conjugate of estriol . It primarily targets estrogen receptors in various cells throughout the body . These receptors are involved in a wide range of physiological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics .
Mode of Action
This compound interacts with its target cell receptors, specifically estrogen receptors. When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . The mRNA then interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell .
Biochemical Pathways
This compound is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid . It is eventually excreted in urine and bile . Estrogen glucuronides can be deconjugated into the corresponding free estrogens by β-glucuronidase in tissues that express this enzyme, such as the mammary gland . As a result, estrogen glucuronides have estrogenic activity via conversion into estrogens .
Pharmacokinetics
The pharmacokinetics of this compound involve its formation from estradiol in the liver, its excretion in urine and bile, and its potential reconversion into active estrogens .
Result of Action
The molecular and cellular effects of this compound’s action are primarily mediated through its interaction with estrogen receptors. This interaction leads to changes in gene transcription and the production of specific proteins, which can have wide-ranging effects on the target cell and the body as a whole .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-glucuronidase in certain tissues can lead to the deconjugation of estrogen glucuronides and increase their estrogenic activity . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and activity of this compound .
Biochemical Analysis
Biochemical Properties
Estriol 3-glucuronide is involved in various biochemical reactions, primarily as a conjugated form of estriol. It interacts with enzymes such as UDP-glucuronosyltransferase, which catalyzes the conjugation of glucuronic acid to estriol, forming this compound . This conjugation increases the water solubility of estriol, facilitating its excretion in urine. Additionally, this compound can be deconjugated by β-glucuronidase in tissues that express this enzyme, such as the mammary gland, converting it back to estriol .
Cellular Effects
This compound influences various cellular processes by acting as a precursor to estriol. Once deconjugated, estriol can bind to estrogen receptors, affecting cell signaling pathways, gene expression, and cellular metabolism . This interaction can lead to changes in cell proliferation, differentiation, and apoptosis, particularly in estrogen-responsive tissues such as the breast and uterus .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to estriol, which then binds to estrogen receptors (ERα and ERβ). This binding triggers the dimerization and translocation of the receptors into the nucleus, where they regulate the transcription of estrogen-responsive genes . Additionally, estriol can interact with the G protein-coupled estrogen receptor (GPER), initiating non-genomic signaling pathways that influence cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied to understand its temporal effects. It has been observed that this compound remains stable under various storage conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in estrogen-responsive tissues .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have beneficial effects on reproductive health and cellular function . At high doses, it can lead to adverse effects such as hormonal imbalances and toxicity . These studies highlight the importance of dosage in determining the therapeutic and toxic effects of this compound.
Metabolic Pathways
This compound is involved in the metabolic pathways of estrogen metabolism. It is formed from estriol in the liver by UDP-glucuronosyltransferase and is eventually excreted in urine . This conjugation process increases the water solubility of estriol, facilitating its excretion. Additionally, this compound can be deconjugated by β-glucuronidase, converting it back to estriol and allowing it to exert its biological effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to be a substrate for multidrug resistance-associated protein 2 (MRP2), which facilitates its transport across cellular membranes . This transport mechanism ensures the proper distribution and excretion of this compound within the body.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it can be deconjugated by β-glucuronidase . This localization allows this compound to be readily available for conversion back to estriol, enabling it to exert its biological effects. Additionally, the presence of targeting signals and post-translational modifications may direct this compound to specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estriol 3-β-D-Glucuronide (sodium salt) is synthesized from estriol through a glucuronidation reaction. The process involves the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A10, which catalyzes the transfer of glucuronic acid to estriol . The reaction conditions typically include a buffered aqueous solution and the presence of cofactors such as UDP-glucuronic acid.
Industrial Production Methods
Industrial production of Estriol 3-β-D-Glucuronide (sodium salt) involves large-scale enzymatic reactions using recombinant UGT enzymes. The process is optimized for high yield and purity, with stringent control over reaction conditions such as pH, temperature, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions
Estriol 3-β-D-Glucuronide (sodium salt) primarily undergoes hydrolysis reactions. It can be hydrolyzed back to estriol and glucuronic acid by β-glucuronidase enzymes .
Common Reagents and Conditions
The hydrolysis reaction typically requires β-glucuronidase enzymes and occurs under mild acidic or neutral pH conditions. The reaction can be carried out in aqueous solutions at physiological temperatures .
Major Products Formed
The major products formed from the hydrolysis of Estriol 3-β-D-Glucuronide (sodium salt) are estriol and glucuronic acid .
Scientific Research Applications
Estriol 3-β-D-Glucuronide (sodium salt) has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Estradiol 3-β-D-Glucuronide
- Estrone 3-β-D-Glucuronide
- Estriol 16α-β-D-Glucuronide
Uniqueness
Estriol 3-β-D-Glucuronide (sodium salt) is unique due to its specific formation from estriol and its distinct binding affinity to β-glucuronidase enzymes. Compared to other glucuronides, it has a higher specificity for certain UGT isoforms and unique biological activities .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKIAJMSMKLBQE-JRSYHJKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947700 | |
Record name | 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2479-91-6 | |
Record name | Estriol 3-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2479-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estriol 3-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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